molecular formula C20H24N4O2S4 B12027065 N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12027065
M. Wt: 480.7 g/mol
InChI Key: QDPJLZRFWPFIJK-FYWRMAATSA-N
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Description

N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the thiazolidinone ring: This involves the condensation of a thioamide with a carbonyl compound, often under basic conditions.

    Coupling of the two heterocycles: The final step involves linking the thiadiazole and thiazolidinone rings through a hexanamide linker, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiazolidinone rings can be oxidized under strong oxidizing conditions, potentially leading to ring-opening or formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In medicinal chemistry, N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers are interested in its potential as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of thiadiazole and thiazolidinone rings, which confer distinct chemical and biological properties. This dual heterocyclic structure is less common and offers a broader range of interactions and reactivity compared to simpler analogs.

Properties

Molecular Formula

C20H24N4O2S4

Molecular Weight

480.7 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H24N4O2S4/c1-2-3-10-17-22-23-19(30-17)21-16(25)9-5-4-6-11-24-18(26)15(29-20(24)27)13-14-8-7-12-28-14/h7-8,12-13H,2-6,9-11H2,1H3,(H,21,23,25)/b15-13+

InChI Key

QDPJLZRFWPFIJK-FYWRMAATSA-N

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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